
L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Ornithine-carboxy-14C hydrochloride is a radiolabeled compound used extensively in biochemical and medical research. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace and study metabolic pathways and biochemical processes involving ornithine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-ornithine-carboxy-14C hydrochloride typically involves the incorporation of carbon-14 into the carboxyl group of L-ornithine. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ornithine. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the efficient incorporation of the radiolabel.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to handle the radioactive materials safely. The process includes the purification of the labeled compound to achieve high specific activity and purity. The final product is typically provided as an aqueous ethanol solution to ensure stability and ease of use in research applications .
Análisis De Reacciones Químicas
Types of Reactions
L-ornithine-carboxy-14C hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine through the action of enzymes such as ornithine transcarbamylase.
Reduction: Formation of polyamines like putrescine through the action of ornithine decarboxylase.
Substitution: Reaction with carbamoyl phosphate to form citrulline in the urea cycle.
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbamoyl phosphate: For the formation of citrulline.
Enzymes: Such as ornithine transcarbamylase and ornithine decarboxylase.
Oxidizing agents: For the conversion to L-arginine.
Major Products
The major products formed from these reactions include:
L-arginine: Through oxidation.
Putrescine: Through reduction.
Citrulline: Through substitution with carbamoyl phosphate
Aplicaciones Científicas De Investigación
L-ornithine-carboxy-14C hydrochloride is used in a wide range of scientific research applications, including:
Biochemistry: To study the urea cycle and nitrogen metabolism.
Medicine: To investigate the role of ornithine in liver function and detoxification processes.
Pharmacology: To trace the metabolic pathways of drugs and their interactions with ornithine.
Industrial: In the production of radiolabeled compounds for research and diagnostic purposes
Mecanismo De Acción
L-ornithine-carboxy-14C hydrochloride exerts its effects by participating in the urea cycle, where it is converted to citrulline and then to arginine. This process helps in the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace the metabolic pathways and study the molecular targets and pathways involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
L-ornithine: The non-labeled form of the compound, used in similar biochemical studies.
L-arginine: Another amino acid involved in the urea cycle.
Putrescine: A polyamine derived from ornithine.
Uniqueness
L-ornithine-carboxy-14C hydrochloride is unique due to its radiolabeling with carbon-14, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in biochemical and medical research, providing insights that are not possible with non-labeled compounds .
Propiedades
Número CAS |
117961-28-1 |
|---|---|
Fórmula molecular |
C5H13ClN2O2 |
Peso molecular |
170.613 |
Nombre IUPAC |
(2S)-2,5-diaminopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2; |
Clave InChI |
GGTYBZJRPHEQDG-AEUFOQDTSA-N |
SMILES |
C(CC(C(=O)O)N)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


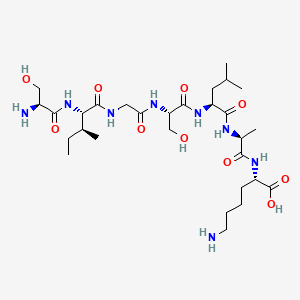
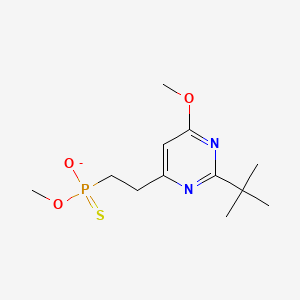
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)
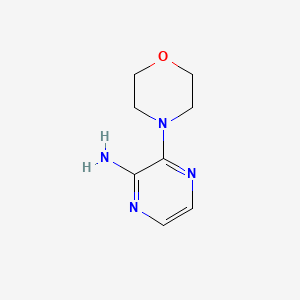
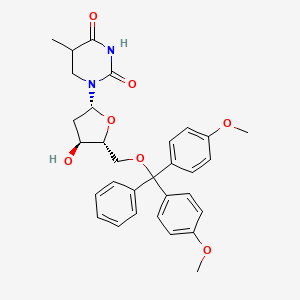
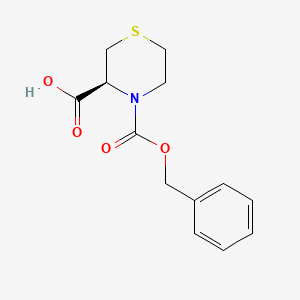
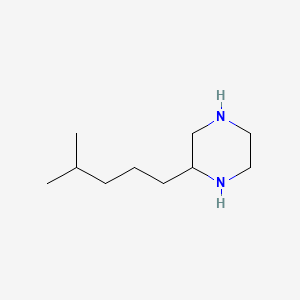
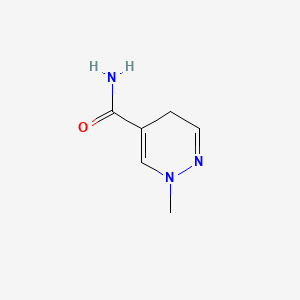
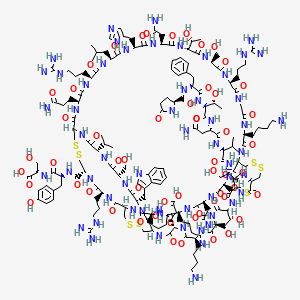
![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
